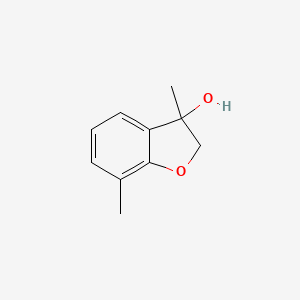
3,7-Dimethyl-2,3-dihydro-1-benzofuran-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethyl-2,3-dihydro-1-benzofuran-3-ol is a chemical compound with the molecular formula C10H12O2. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry . This compound is also known by other names such as 3-Hydroxycarbofuran phenol and Carbofuran-3-hydroxy-7-phenol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-2,3-dihydro-1-benzofuran-3-ol typically involves the cyclization of appropriately functionalized precursors. One common method is the acid-catalyzed cyclization of compounds containing carbonyl groups by dehydration . Another approach involves the use of palladium or platinum-catalyzed ring closure reactions . Additionally, photolytic cyclization of α-phenylketones and gold(III)-catalyzed tandem reactions of O-arylhydroxylamines with 1,3-dicarbonyl substrates are also employed .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced catalytic systems to enhance efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dimethyl-2,3-dihydro-1-benzofuran-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
3,7-Dimethyl-2,3-dihydro-1-benzofuran-3-ol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3,7-Dimethyl-2,3-dihydro-1-benzofuran-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the replication of viruses . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran: The parent compound of 3,7-Dimethyl-2,3-dihydro-1-benzofuran-3-ol, known for its wide range of biological activities.
3-Hydroxycarbofuran phenol: A closely related compound with similar chemical structure and properties.
Carbofuran-3-hydroxy-7-phenol: Another similar compound with comparable biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
88112-03-2 |
|---|---|
Molekularformel |
C10H12O2 |
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
3,7-dimethyl-2H-1-benzofuran-3-ol |
InChI |
InChI=1S/C10H12O2/c1-7-4-3-5-8-9(7)12-6-10(8,2)11/h3-5,11H,6H2,1-2H3 |
InChI-Schlüssel |
DWRLHBLXCMOJGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(CO2)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


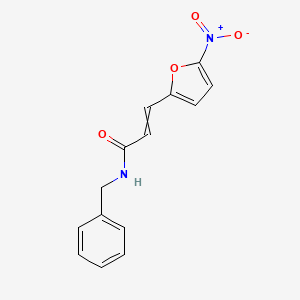
![2,4-Diphenyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14376462.png)
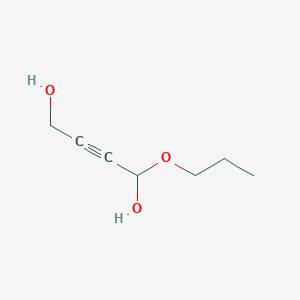

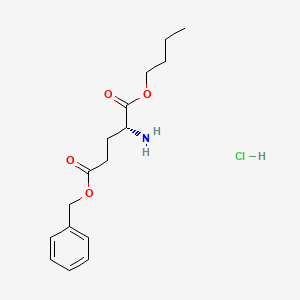
![N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-2-phenylethan-1-imine](/img/structure/B14376473.png)

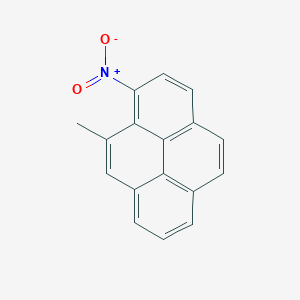
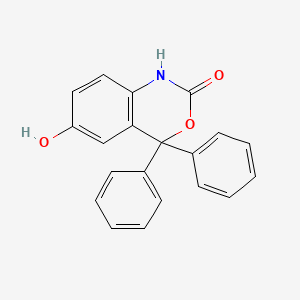

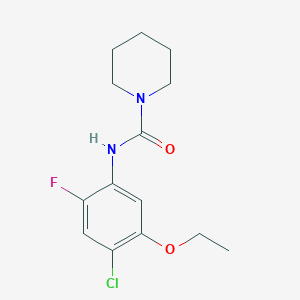

![(2E)-2-[hydroxy(phenyl)methylidene]-3-oxobutanimidoyl cyanide](/img/structure/B14376531.png)

